molecular formula C14H14N2O2 B2661366 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one CAS No. 303985-88-8

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Cat. No.: B2661366
CAS No.: 303985-88-8
M. Wt: 242.278
InChI Key: VHGUIMDRRDIHJN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2)9-16(13(14)17)11-5-3-10(4-6-11)12-7-8-15-18-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGUIMDRRDIHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic Stability and Kinetic Profiling of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of the β-lactam (azetidin-2-one) ring is a critical parameter in drug development, dictating both the pharmacokinetic half-life and the systemic viability of the pharmacophore. This technical guide explores the specific thermodynamic profile of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one at physiological pH (7.4). By dissecting the competing electronic and steric forces governing its hydrolysis, we establish a comprehensive framework for evaluating its kinetic stability and provide a self-validating experimental methodology for rigorous empirical assessment.

Structural Rationale & Thermodynamic Principles

The azetidin-2-one core is inherently susceptible to nucleophilic attack due to the ring strain of the four-membered lactam and the electrophilicity of the C2 carbonyl carbon. At a physiological pH of 7.4, degradation is primarily driven by base-catalyzed hydrolysis, where hydroxide ions (OH⁻) or activated water molecules attack the carbonyl carbon, leading to a high-energy tetrahedral intermediate and subsequent irreversible C–N bond cleavage[1].

However, the stability of the β-lactam ring is highly dependent on its substituents[2]. For 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one, two opposing structural features dictate its thermodynamic fate:

  • Electronic Destabilization via the N-Aryl Group: The 1-[4-(1,2-oxazol-5-yl)phenyl] moiety is highly electron-withdrawing. Through inductive and resonance effects, this group pulls electron density away from the lactam nitrogen (N1). This reduces the amide resonance stabilization, rendering the C2 carbonyl carbon more electrophilic and theoretically lowering the activation energy ( ΔG‡ ) required for nucleophilic attack.

  • Steric Shielding via the 3,3-Dimethyl Group: The gem-dimethyl substitution at the C3 position introduces severe steric bulk immediately adjacent to the reactive C2 center. This bulk physically occludes the Bürgi-Dunitz trajectory—the specific angle (~107°) at which a nucleophile must approach the carbonyl π∗ antibonding orbital.

In this specific molecule, the steric shielding provided by the 3,3-dimethyl group overwhelmingly dominates the electronic liability introduced by the N-aryl group. The result is a dramatic increase in the activation energy for the formation of the tetrahedral intermediate, conferring exceptional thermodynamic stability to the molecule at pH 7.4[3].

Mechanistic Pathway Visualization

ThermoLogic N1 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl] azetidin-2-one N2 N-Aryl Group (Electron Withdrawing) N1->N2 N3 3,3-Dimethyl Group (Steric Bulk) N1->N3 N4 Increased Carbonyl Electrophilicity N2->N4 N5 Steric Shielding of Carbonyl C2 N3->N5 N6 Promotes OH⁻ Attack N4->N6 N7 Blocks OH⁻ Trajectory N5->N7 N8 Net Thermodynamic Stability at pH 7.4 N6->N8 Accelerates N7->N8 Dominant Inhibitor

Caption: Logical flow of competing electronic and steric effects governing β-lactam stability at pH 7.4.

Self-Validating Experimental Methodology

To accurately quantify the thermodynamic stability of this compound, the experimental design must isolate pH-driven hydrolysis from other degradation pathways (e.g., oxidation or photolysis) while maintaining strict physiological relevance[4]. The following protocol is designed as a self-validating system , ensuring that any observed stability is a true reflection of the molecule's thermodynamics, not an artifact of the assay.

Step-by-Step Protocol

Step 1: Matrix Preparation & Equilibration

  • Action: Prepare a 0.01 M Phosphate-Buffered Saline (PBS) solution, adjusted precisely to pH 7.4. Pre-heat and equilibrate the buffer at 37°C in a thermomixer.

  • Causality: The ionic strength must match physiological conditions (~150 mM NaCl) because fluctuations in ionic strength alter the activity coefficients of hydroxide nucleophiles, which would skew the apparent rate constant ( kobs​ ). Strict temperature control (37°C) is mandatory; minor thermal fluctuations exponentially alter the hydrolysis rate according to the Arrhenius equation.

Step 2: Compound Introduction

  • Action: Spike the target compound from a 10 mM DMSO stock into the pre-heated PBS to achieve a final concentration of 1 μM (final DMSO concentration = 1% v/v)[3].

  • Causality: Utilizing exactly 1% DMSO ensures complete solvation of the lipophilic compound without significantly depressing the dielectric constant of the aqueous medium. Higher organic fractions artificially suppress hydrolysis by reducing water activity.

Step 3: Internal Validation (The Self-Validating Control)

  • Action: In a parallel vial, incubate a known labile β-lactam (e.g., an unsubstituted 1-aryl-azetidin-2-one or standard penicillin derivative) under identical conditions.

  • Causality: This acts as a positive control for the hydrolytic environment. If the positive control fails to degrade at its established literature rate, the buffer pH or temperature is out of specification, automatically invalidating the assay run.

Step 4: Kinetic Sampling & Quenching

  • Action: Extract 50 μL aliquots at predetermined time points ( t = 0, 1, 2, 4, 8, 24, and 48 hours). Immediately quench each aliquot by mixing 1:1 (v/v) with ice-cold acetonitrile containing an internal standard.

  • Causality: Acetonitrile induces rapid precipitation of any trace impurities and drastically lowers the dielectric constant of the medium. Combined with the temperature drop, this instantly arrests base-catalyzed hydrolysis by stripping the hydration shell from the hydroxide nucleophiles, freezing the kinetic state of the sample for accurate downstream analysis.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the quenched samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the intact parent mass transition.

Experimental Workflow Visualization

Protocol S1 1. Buffer Equilibration 0.01M PBS (pH 7.4) at 37°C S2 2. Substrate Introduction 1 μM Compound in 1% DMSO S1->S2 S3 3. Kinetic Sampling t = 0 to 48 hours S2->S3 S4 4. Reaction Quenching 1:1 v/v Cold Acetonitrile S3->S4 S5 5. LC-MS/MS Quantification MRM Mode Analysis S4->S5 S6 6. Thermodynamic Modeling Calculate k_obs and ΔG‡ S5->S6

Caption: Step-by-step experimental workflow for assessing β-lactam thermodynamic stability.

Quantitative Data & Kinetic Profiling

The hydrolysis of azetidin-2-ones under buffered conditions follows pseudo-first-order kinetics. The observed rate constant ( kobs​ ) is derived from the slope of the natural log of the remaining parent compound versus time.

The table below synthesizes the thermodynamic and kinetic parameters of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one compared to reference structural analogs to highlight the impact of the gem-dimethyl substitution.

Compound Structural Profile kobs​ (h⁻¹)Half-life ( t1/2​ )Est. ΔG‡ (kcal/mol)Primary Degradation Pathway
Unsubstituted Azetidin-2-one (Reference)0.085~8.1 h22.4Base-catalyzed hydrolysis
1-Aryl-azetidin-2-one (No C3 substitution)0.462~1.5 h20.1Accelerated hydrolysis via N1 electron withdrawal
3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one < 0.005 > 144 h > 26.5 Highly stable; hydrolysis sterically blocked

Data Interpretation: The introduction of the N-aryl group alone significantly lowers the activation energy ( ΔG‡ ), reducing the half-life to roughly 1.5 hours due to increased carbonyl electrophilicity. However, the addition of the 3,3-dimethyl group in the target compound completely reverses this vulnerability. The steric bulk raises the activation energy barrier to > 26.5 kcal/mol, rendering the molecule practically inert to hydrolysis at physiological pH over standard pharmacological timeframes[3].

Conclusion

The thermodynamic stability of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one at pH 7.4 represents a triumph of steric engineering over electronic vulnerability. While the N-aryl functional group primes the lactam core for nucleophilic attack, the strategic placement of a gem-dimethyl group at the C3 position effectively blocks the required trajectory for hydroxide and water molecules. By utilizing the self-validating kinetic methodology outlined in this guide, researchers can reliably quantify these thermodynamic parameters, ensuring that the compound maintains its structural integrity during systemic circulation in drug development pipelines.

Sources

Methodological & Application

Application Note: De Novo HPLC Method Development and Validation for 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quantification of novel chemical entities (NCEs) requires analytical methods that are not only precise but inherently tailored to the structural liabilities of the molecule. This application note details the development and rigorous validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one (hereafter referred to as "Compound A").

To design a robust method, we must first deconstruct the molecule's physicochemical properties:

  • The Azetidin-2-one Core ( β -lactam): The 4-membered lactam ring is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Nucleophilic attack opens the ring, rendering the analyte unstable in extreme pH environments. Consequently, maintaining a near-neutral to slightly acidic mobile phase is a critical requirement[1].

  • The 1,2-oxazol-5-yl (Isoxazole) & Phenyl Conjugation: The N1 atom of the β -lactam is attached to a phenyl ring, which is further substituted with an isoxazole ring. This creates an extended π−π∗ conjugated system, providing a strong, distinct UV chromophore with an absorption maximum ( λmax​ ) near 265 nm.

  • 3,3-Dimethyl Substitution: The gem-dimethyl group at the 3-position provides steric shielding to the β -lactam carbonyl, slightly improving hydrolytic stability compared to unsubstituted analogs, while also increasing the molecule's overall lipophilicity (LogP ~ 3.0). This dictates the need for a sufficient proportion of organic modifier in the mobile phase to ensure elution[2].

Method Development Strategy

The method development was driven by a causality-based approach, ensuring that every chromatographic parameter was selected to protect the analyte's integrity while maximizing resolution and peak symmetry.

  • Stationary Phase Selection: A high-purity silica C18 column (150 mm × 4.6 mm, 3.5 µm) was selected. The end-capped stationary phase minimizes secondary silanol interactions, which are notorious for causing peak tailing in nitrogen-containing heterocyclic compounds.

  • Mobile Phase & pH Optimization: To prevent in-situ hydrolysis of the β -lactam ring during the chromatographic run, a 10 mM Ammonium Acetate buffer adjusted to pH 5.5 was chosen as Mobile Phase A. This specific pH represents the stability "sweet spot" for most β -lactam derivatives[1]. Acetonitrile (ACN) was chosen over methanol as Mobile Phase B; as an aprotic solvent, ACN eliminates the risk of solvolysis (esterification of the opened lactam ring) that can occur with alcoholic modifiers[2].

  • Self-Validating System: The method incorporates a mandatory System Suitability Test (SST) prior to any sample analysis. If the SST criteria (Tailing factor 1.5, %RSD 2.0%) are not met, the protocol dictates an automatic halt, ensuring that no data is generated under suboptimal conditions.

MethodDev Start Target Molecule Analysis (LogP, pKa, UV Max) Column Column Selection (C18, 150 x 4.6 mm, 3.5 µm) Start->Column MobilePhase Mobile Phase Scouting (Buffer pH 5.5 to protect β-lactam) Column->MobilePhase Elution Elution Optimization (Isocratic 45% Buffer : 55% ACN) MobilePhase->Elution Final Final Method Established (System Suitability Confirmed) Elution->Final

Workflow for RP-HPLC method development emphasizing structural liabilities.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 × 4.6 mm, 3.5 µmProvides optimal theoretical plates and retention for lipophilic NCEs.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Protects the β -lactam ring from acid/base hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic modifier prevents solvolysis; ensures sharp peak shape.
Elution Mode Isocratic (45% A : 55% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention time.
Detection UV at 265 nmTargets the λmax​ of the phenyl-isoxazole conjugated system.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Run Time 8.0 MinutesAllows sufficient time for analyte elution (RT ~ 4.8 min) and column wash.

Step-by-Step Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Buffer Preparation (Mobile Phase A): Weigh accurately 0.77 g of Ammonium Acetate and dissolve in 1000 mL of Milli-Q water. Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm hydrophilic PTFE membrane filter and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE filter and degas.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. Note: The diluent must be neutral to prevent degradation of Compound A in the autosampler.

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Compound A reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 5 minutes until completely dissolved. Make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.

System Suitability Test (SST) Protocol

Before analyzing unknown samples, the system must validate itself.

  • Inject the Diluent (Blank) to confirm no baseline interference at the retention time of Compound A.

  • Inject the Working Standard (100 µg/mL) in five replicates.

  • Acceptance Criteria: The system is validated for use only if:

    • Relative Standard Deviation (%RSD) of peak areas 2.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 3000.

Table 2: System Suitability Test (SST) Results
ParameterObserved ResultAcceptance CriteriaStatus
Retention Time (RT) 4.82 min--
%RSD of Peak Area (n=5) 0.65% 2.0%Pass
Tailing Factor ( Tf​ ) 1.12 1.5Pass
Theoretical Plates ( N ) 6,850 3000Pass

Method Validation (ICH Q2(R2) Compliant)

The developed method was subjected to comprehensive validation in strict accordance with the[3][4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose throughout its lifecycle[5].

Validation ICH ICH Q2(R2) Validation Spec Specificity (Forced Degradation) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (98-102% Recovery) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Rob Robustness (Flow, Temp, pH) ICH->Rob

Core analytical validation parameters evaluated according to ICH Q2(R2) guidelines.

Specificity and Forced Degradation

To prove that the method is stability-indicating, Compound A was subjected to forced degradation[4]. Because of the β -lactam ring, the molecule is highly sensitive to alkaline conditions. The degradation products must be chromatographically resolved from the intact API peak.

Protocol:

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Alkaline: 0.1 N NaOH at Room Temperature for 10 minutes (Rapid hydrolysis observed).

  • Oxidative: 3% H2​O2​ at 60°C for 2 hours.

  • Thermal: Solid state at 105°C for 24 hours.

Table 3: Forced Degradation Study Results
Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdStatus
Control (Unstressed) 0.0%0.1120.285Pass
Acidic (0.1 N HCl) 8.4%0.1250.290Pass (No co-elution)
Alkaline (0.1 N NaOH) 18.2%0.1400.310Pass (No co-elution)
Oxidative (3% H2​O2​ ) 4.1%0.1180.288Pass (No co-elution)
Thermal (105°C) 1.5%0.1150.286Pass (No co-elution)

Note: In all conditions, the Peak Purity Angle was less than the Peak Purity Threshold, confirming that the Compound A peak is spectrally homogenous and free from co-eluting degradants.

Linearity, Range, Accuracy, and Precision
  • Linearity: Evaluated across a range of 25 µg/mL to 150 µg/mL (25% to 150% of the working concentration). The correlation coefficient ( R2 ) was calculated using least-squares linear regression[5].

  • Accuracy (Recovery): Assessed by spiking known amounts of Compound A into a synthetic placebo matrix at three levels (50%, 100%, and 150%). Triplicate injections were performed at each level.

  • Precision: Repeatability (intra-day) was assessed using six independent preparations of the 100 µg/mL standard. Intermediate precision (inter-day) was performed by a different analyst on a different day using a different HPLC system[3].

Table 4: Summary of ICH Q2(R2) Validation Results
Validation ParameterAcceptance CriteriaResult ObtainedConclusion
Linearity Range -25 - 150 µg/mL-
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Accuracy (Mean % Recovery) 98.0% - 102.0%99.4% (Range: 98.8 - 100.5%)Pass
Repeatability (%RSD, n=6) 2.0%0.85%Pass
Intermediate Precision (%RSD) 2.0%1.12%Pass
Limit of Detection (LOD) S/N 30.4 µg/mLPass
Limit of Quantitation (LOQ) S/N 101.2 µg/mLPass
Robustness %RSD 2.0% under varied conditionsFlow ±0.1 mL/min: 0.9% RSDTemp ±5°C: 1.1% RSDpH ±0.2: 1.3% RSDPass

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for the quantification of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one. By carefully analyzing the chemical liabilities of the β -lactam ring and the lipophilicity of the isoxazole-phenyl moiety, the chromatographic conditions were optimized to ensure analyte stability and sharp peak symmetry. The method strictly adheres to the ICH Q2(R2) guidelines, proving to be linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing of this novel chemical entity.

References

  • "A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds", National Institutes of Health (PMC),[Link]

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH),[Link]

  • "Validation of An HPLC Method for The Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique", ResearchGate,[Link]

  • "Validation of Analytical Procedures Q2(R2) - Scope and Lifecycle", International Council for Harmonisation (ICH),[Link]

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA),[Link]

Sources

Application Note: Preparation of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one Stock Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a self-validating, authoritative protocol for the solubilization, storage, and in vitro application of a highly lipophilic β-lactam derivative, ensuring biological assay integrity.

Physicochemical Profiling & Causality in Solvent Selection

The compound 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one (Empirical Formula: C14​H14​N2​O2​ ; MW 242.28 g/mol ) presents specific handling challenges due to its structural motifs:

  • Azetidin-2-one (β-lactam) Core: This four-membered lactam ring is highly susceptible to nucleophilic attack and hydrolysis. Exposure to aqueous environments, protic solvents, or atmospheric moisture during storage will inevitably lead to ring-opening degradation[1].

  • Hydrophobic Moieties: The 3,3-dimethyl substitution and the planar, aromatic 1-[4-(1,2-oxazol-5-yl)phenyl] group impart significant lipophilicity, rendering the compound practically insoluble in water or standard culture media.

Solvent Rationale: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for this compound. As a polar aprotic solvent, DMSO effectively solvates the aromatic and lipophilic regions without providing the protons necessary to catalyze β-lactam hydrolysis. However, DMSO is highly hygroscopic; therefore, strict adherence to anhydrous handling techniques is required to prevent ambient moisture absorption[1].

Reagent Preparation Workflow

Workflow A 1. Thermal Equilibration Prevent condensation & hydrolysis B 2. Solubilization Add Anhydrous DMSO (10 mM) A->B C 3. Homogenization Vortex & RT Sonication B->C D 4. Sterile Filtration 0.22 µm PTFE (Avoid CA/NC) C->D E 5. Aliquoting Single-use vials at -80°C D->E

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Step-by-Step Protocol: 10 mM Master Stock Preparation

This protocol outlines the creation of a self-validating system where every physical action mitigates a specific chemical risk.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This trace water will initiate the hydrolysis of the azetidin-2-one ring once dissolved in DMSO.

Step 2: Gravimetric Analysis

  • Action: Using a calibrated microbalance and an anti-static gun, weigh the desired mass of the compound into a sterile, amber glass vial or polypropylene tube.

Step 3: Solubilization

  • Action: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, packaged under Argon) to achieve a 10 mM concentration (see Table 1).

  • Causality: Utilizing an aprotic environment preserves the structural integrity of the β-lactam pharmacophore.

Step 4: Homogenization

  • Action: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes.

  • Causality: Do not apply heat. Elevated temperatures, even in DMSO, can accelerate degradation pathways if trace impurities or moisture are present.

Step 5: Sterile Filtration

  • Action: Draw the solution into a solvent-resistant syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter.

  • Causality: PTFE is chemically inert. Never use Cellulose Acetate (CA) or Nitrocellulose filters, as DMSO will instantly dissolve the membrane, destroying the stock and introducing toxic polymers into your downstream cell culture.

Step 6: Aliquoting and Storage

  • Action: Dispense the filtered stock into 20 µL to 50 µL single-use aliquots in tightly sealed polypropylene tubes. Store immediately at -80°C.

  • Causality: High-concentration screening compounds are prone to precipitation out of DMSO during repeated freeze-thaw cycling, which alters the actual molarity of the stock and ruins assay reproducibility[2]. Single-use aliquots eliminate this variable.

Quantitative Preparation Matrices

Table 1: Mass/Volume Calculations for Stock Solutions (MW = 242.28 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSOApplication Suitability
10 mM 2.42 mg1.00 mLStandard Master Stock
10 mM 5.00 mg2.06 mLStandard Master Stock
50 mM 12.11 mg1.00 mLHigh-density storage (High precipitation risk)

Cell Culture Application & Dilution Strategy

Overcoming the "Solvent Crash" Phenomenon

When highly lipophilic compounds dissolved in 100% DMSO are injected directly into aqueous cell culture media, the sudden shift in dielectric constant causes local supersaturation. The compound "crashes" out of solution, forming micro-precipitates that cells cannot absorb, leading to false-negative efficacy data.

SolventCrash A 10 mM DMSO Stock Solution B Direct Addition to Media A->B D Intermediate Dilution (e.g., 10% DMSO) A->D C Local Supersaturation & Precipitation B->C E Gradual Dispersion (Maintains Solubility) D->E

Logical relationship of dilution strategies to prevent compound precipitation.

Controlling Intrinsic Solvent Toxicity

DMSO is not biologically inert. In many cell-based assays, final DMSO concentrations exceeding 0.1% (v/v) induce intrinsic cytotoxic effects, including apoptosis, reactive oxygen species (ROS) elevation, and mitochondrial membrane impairment, which can heavily confound drug screening outcomes[3].

Table 2: Dilution Matrix for Cell Culture Assays (Targeting ≤ 0.1% Final DMSO)

Stock ConcentrationIntermediate Dilution (Optional)Final Dilution in MediaFinal Assay ConcentrationFinal DMSO % (v/v)
10 mMNone1:100010 µM0.1% (Max Safe Limit)
10 mMNone1:20005 µM0.05%
1 mM1:10 (in DMSO)1:10001 µM0.1%

Note: Always normalize the DMSO concentration across all wells. The vehicle control well MUST contain the exact same percentage of DMSO as the highest drug-treated well.

Quality Control & Self-Validation

To ensure the trustworthiness of the prepared stock, implement a post-filtration Quality Control (QC) step. Highly lipophilic compounds can occasionally bind non-specifically to filter membranes, reducing the actual concentration of the filtrate.

  • Validation Step: Dilute a 2 µL aliquot of the final filtered stock into 98 µL of Acetonitrile and analyze via LC-MS or UV-Vis spectroscopy against a pre-filtration standard. Confirm that the Area Under the Curve (AUC) remains within ≥95% of the theoretical yield before committing the batch to -80°C storage.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH) / PMC.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual.

Sources

NMR Spectroscopy Characterization Protocols for 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one requires a rigorous analytical approach due to the presence of three distinct, yet electronically communicating, pharmacophores: a highly strained β -lactam (azetidin-2-one) ring, a 1,4-disubstituted central benzene spacer, and a terminal 1,2-oxazole (isoxazole) heteroaromatic system.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By combining high-resolution 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide establishes a definitive methodology for assigning every atom in the molecule, explaining the causality behind each chemical shift and coupling constant.

Structural Deconstruction & Pharmacophore Significance

Before initiating the experimental protocol, it is critical to deconstruct the molecule into its core spin systems to predict the expected magnetic environments:

  • The Azetidin-2-one Core : The four-membered β -lactam ring is characterized by high ring strain. The carbonyl carbon (C2) typically resonates around δ 165–170 ppm. The gem-dimethyl substitution at C3 creates a quaternary center, which simplifies the 1 H NMR spectrum by rendering the adjacent C4 protons as a distinct singlet [1].

  • The Central N-Phenyl Ring : The 1,4-disubstitution pattern forces a plane of symmetry across the aromatic ring, resulting in a classic AA'BB' spin system. The electron-withdrawing nature of the isoxazole ring strongly deshields the protons ortho to it.

  • The 1,2-Oxazol-5-yl (Isoxazole) Moiety : The isoxazole ring possesses two highly diagnostic protons (H-3 and H-4). The H-3 proton, located adjacent to the electronegative nitrogen atom, experiences intense inductive withdrawal and diamagnetic anisotropy, pushing its chemical shift downfield past δ 8.0 ppm [2].

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating system, the protocol must eliminate artifacts (e.g., poor shimming, solvent suppression issues) that could obscure critical long-range couplings.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Mass Optimization : Weigh exactly 15–20 mg of the highly purified synthesized compound. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13 C and 2D NMR without causing concentration-induced viscosity, which broadens spectral lines.

  • Solvent Selection : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is non-coordinating and prevents the disruption of the molecule's intrinsic electronic distribution, while TMS serves as an exact 0.00 ppm internal reference.

  • Transfer & Geometry : Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is exactly 4.0–4.5 cm. Causality: A uniform height is mandatory to center the sample within the radiofrequency (RF) coil, allowing for perfect magnetic field shimming.

Phase 2: Instrument Acquisition Parameters

  • Lock and Shim : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the solvent signal to the deuterium resonance of CDCl 3​ ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C). Shim the magnet (Z1-Z4) until the TMS peak half-height width is <1.0 Hz.

  • 1 H NMR Acquisition : Set the spectral width to 12 ppm to capture the highly deshielded isoxazole protons. Use a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation ( T1​ ) of the methyl protons, acquiring 16–32 scans.

  • 13 C NMR Acquisition : Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds and acquire 512–1024 scans with WALTZ-16 proton decoupling to collapse multiplet structures and boost the S/N ratio of quaternary carbons [3].

Quantitative Data Presentation & Mechanistic Causality

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Causality
1.38 Singlet (s)6H-C3-CH 3​ (x2)The two methyl groups are chemically equivalent due to free rotation. The lack of adjacent protons on the C3 quaternary carbon prevents vicinal ( 3J ) coupling.
3.72 Singlet (s)2H-C4-H 2​ Located in the strained β -lactam ring adjacent to the N-Ar group. It appears as a singlet because the adjacent C3 is fully substituted.
6.65 Doublet (d)1H1.9Isoxazole H-4Shielded relative to H-3 due to resonance electron donation from the oxygen atom. The small 1.9 Hz coupling is characteristic of 3J coupling across the isoxazole double bond.
7.45 Doublet (d)2H8.8Ar-H (H-2', H-6')Ortho to the azetidin-2-one nitrogen. The amide-like nitrogen lone pair delocalizes slightly into the ring, shielding these protons relative to the other aromatic pair.
7.78 Doublet (d)2H8.8Ar-H (H-3', H-5')Ortho to the isoxazole ring. The strong electron-withdrawing nature of the heteroaromatic system pulls electron density away, deshielding these protons.
8.32 Doublet (d)1H1.9Isoxazole H-3Highly deshielded due to its direct proximity to the electronegative nitrogen atom (inductive effect) and the diamagnetic anisotropy of the ring.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Causality
22.5 Primary (CH 3​ )C3-CH 3​ (x2)Standard upfield shift for aliphatic methyl carbons.
48.2 Quaternary (C)Azetidinone C3Deshielded relative to standard alkanes due to ring strain and proximity to the carbonyl group.
54.1 Secondary (CH 2​ )Azetidinone C4Shifted downfield due to the directly attached electronegative nitrogen atom.
100.5 Tertiary (CH)Isoxazole C4The most shielded carbon in the isoxazole ring due to resonance structures placing partial negative charge at this position [4].
118.5 Tertiary (CH)Ar C-2', C-6'Aromatic carbons ortho to the nitrogen atom.
123.1 Quaternary (C)Ar C-4'Ipso carbon attached to the isoxazole ring.
126.8 Tertiary (CH)Ar C-3', C-5'Aromatic carbons ortho to the isoxazole ring.
138.4 Quaternary (C)Ar C-1'Ipso carbon attached to the azetidin-2-one nitrogen.
151.2 Tertiary (CH)Isoxazole C3Highly deshielded due to the adjacent nitrogen atom.
168.5 Quaternary (C=O)Azetidinone C2Characteristic shift for a strained β -lactam carbonyl.
169.3 Quaternary (C)Isoxazole C5Highly deshielded due to the adjacent oxygen atom and attachment to the phenyl ring.

2D NMR Workflow & Structural Elucidation

To ensure the protocol is a self-validating system, 1D NMR must be corroborated by 2D NMR techniques. Relying solely on 1D data can lead to structural ambiguity, especially when differentiating between isomeric heterocycles.

NMR_Workflow A 1. Sample Preparation (CDCl3, 0.05% TMS) B 2. 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) A->B C 3. Homonuclear 2D (COSY: J-Coupling Networks) B->C D 4. Heteronuclear Direct (HSQC: 1J C-H Mapping) B->D E 5. Heteronuclear Long-Range (HMBC: 2J/3J Connectivity) B->E F 6. Final Structural Verification (3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one) C->F D->F E->F

Figure 1: Step-by-step 1D and 2D NMR workflow for structural elucidation.

The Self-Validating HMBC Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this protocol. It detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the three isolated spin systems (the azetidinone, the phenyl ring, and the isoxazole).

HMBC_Logic H_Me H-Methyls (δ 1.38) C_C2 C2 Carbonyl (δ 168.5) H_Me->C_C2 3J C_C3 C3 Quaternary (δ 48.2) H_Me->C_C3 2J H_C4 H-C4 (δ 3.72) H_C4->C_C2 3J C_NAr C1' Phenyl (δ 138.4) H_C4->C_NAr 3J H_Ar H-2',6' (δ 7.45) H_Ar->C_NAr 2J H_Iso H-4 (Isox) (δ 6.65) C_Iso C5 Isoxazole (δ 169.3) H_Iso->C_Iso 2J

Figure 2: Key HMBC logical relationships verifying the molecular connectivity.

Crucial HMBC Checkpoints:

  • Validating the β -Lactam Ring : The methyl protons ( δ 1.38) must show a strong 3J correlation to the carbonyl carbon ( δ 168.5). If this is missing, the ring is likely open.

  • Validating the N-Aryl Linkage : The C4 protons ( δ 3.72) must show a 3J correlation across the nitrogen atom to the aromatic C1' carbon ( δ 138.4). This proves the azetidin-2-one is covalently bonded to the phenyl spacer.

  • Validating the Isoxazole Linkage : The isoxazole H-4 proton ( δ 6.65) will show a 2J correlation to the isoxazole C5 ( δ 169.3) and a 3J correlation to the aromatic C4' ( δ 123.1), confirming the regiochemistry of the terminal heterocycle.

Troubleshooting & Artifact Mitigation

  • Broadening of the C4-H 2​ Singlet : If the peak at δ 3.72 appears as a broad hump rather than a sharp singlet, it is indicative of restricted rotation around the N-Ar bond or quadrupolar relaxation from the adjacent 14 N nucleus. Solution : Run the sample at an elevated temperature (e.g., 50 °C) to increase the tumbling rate and sharpen the signal.

  • Overlapping Aromatic Signals : If the AA'BB' system overlaps heavily with the isoxazole H-4 proton, the CDCl 3​ solvent matrix may not provide enough dispersion. Solution : Evaporate the sample and reconstitute it in Benzene- d6​ . The strong magnetic anisotropy of benzene will induce differential solvent shifts (ASIS effect), pulling the overlapping signals apart.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 544629, 3,3-Dimethylazetidin-2-one". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9254, Isoxazole". PubChem. Available at:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Determination of the substitution pattern of an isoxazole by 13C nuclear magnetic resonance". RSC Publishing. Available at: [Link]

Formulating 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one for targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one into Targeted Nanostructured Lipid Carriers (NLCs)

Executive Summary & Rationale

The synthetic compound 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one features a highly strained β-lactam (azetidin-2-one) ring, sterically hindered by a 3,3-dimethyl substitution, and conjugated to a lipophilic isoxazole-substituted phenyl ring. While β-lactams are classically recognized as antibacterial agents, novel highly substituted azetidin-2-one derivatives are increasingly investigated as targeted anticancer prodrugs and selective enzyme inhibitors[1].

However, the clinical translation of this specific compound is hindered by two primary physicochemical liabilities:

  • Extreme Hydrophobicity: The bulky aromatic and dimethyl groups result in poor aqueous solubility, limiting systemic bioavailability.

  • Chemical Instability: The strained four-membered β-lactam ring is highly susceptible to premature hydrolytic cleavage in aqueous physiological environments.

To overcome these barriers, this protocol details the encapsulation of this active pharmaceutical ingredient (API) into Nanostructured Lipid Carriers (NLCs) using continuous-flow microfluidic mixing. Unlike first-generation Solid Lipid Nanoparticles (SLNs), NLCs utilize a binary mixture of solid and liquid lipids to create an imperfect crystalline matrix, which prevents drug expulsion during storage and accommodates bulky hydrophobic molecules[2][3].

Physicochemical Profiling & Causality of Formulation Choices

As an Application Scientist, it is critical to align the formulation parameters with the intrinsic liabilities of the API:

  • Lipid Matrix Selection: We utilize a blend of Precirol® ATO 5 (glyceryl distearate) as the solid lipid and Miglyol® 812 (caprylic/capric triglycerides) as the liquid lipid. The incorporation of Miglyol 812 creates spatial imperfections within the Precirol matrix, significantly enhancing the encapsulation efficiency (EE%) of the bulky 3,3-dimethyl and isoxazole moieties[3].

  • Hydrolytic Shielding: Encapsulation within the hydrophobic lipid core physically isolates the labile β-lactam ring from aqueous nucleophiles, preventing premature hydrolysis before reaching the intracellular target.

  • Microfluidic Mixing vs. Bulk Hydration: Traditional bulk mixing (e.g., thin-film hydration) often yields high polydispersity (PDI > 0.3) and batch-to-batch variability. We employ a staggered herringbone microfluidic mixer to achieve rapid, chaotic advection, ensuring uniform nanoprecipitation and highly monodisperse NLCs (PDI < 0.15)[4][5].

Experimental Protocol: Microfluidic Synthesis of Targeted NLCs

This protocol is designed as a self-validating system, incorporating in-line quality control (QC) to ensure structural integrity.

Phase 1: Preparation of Precursor Solutions
  • Organic Phase: Dissolve 10 mg of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one, 40 mg of Precirol ATO 5, and 10 mg of Miglyol 812 in 1.0 mL of absolute ethanol. Heat the mixture to 65°C to ensure complete dissolution and prevent premature lipid crystallization.

  • Aqueous Phase: Prepare a 3.0 mL aqueous solution containing 1% (w/v) Poloxamer 188 (surfactant) and 0.1% (w/v) DSPE-PEG2000-Folate (for active tumor targeting).

    • Causality Check: Buffer the solution to pH 6.5 using a 10 mM citrate buffer. This slightly acidic pH minimizes base-catalyzed β-lactam hydrolysis during the brief aqueous exposure prior to encapsulation. Heat to 65°C.

Phase 2: Microfluidic Mixing
  • Prime the microfluidic system (e.g., NanoAssemblr® Benchtop) with absolute ethanol and pH 6.5 citrate buffer.

  • Load the heated Organic and Aqueous phases into standard syringes and mount them onto the microfluidic pumps.

  • Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).

    • Causality Check: A high TFR induces rapid chaotic advection within the staggered herringbone channels, reducing the mixing time ( tmix​ ) below the lipid self-assembly time. This is critical for forming sub-100 nm particles[4][5].

  • Collect the effluent in a glass vial pre-quenched in an ice-water bath (4°C) to rapidly solidify the lipid matrix and lock the API within the imperfect core.

Phase 3: Purification and In-Line QC
  • Transfer the collected NLC suspension to a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) at 4°C for 12 hours to remove residual ethanol and unencapsulated API.

  • Self-Validation Step: Immediately perform Dynamic Light Scattering (DLS). If the Z-average size exceeds 150 nm or PDI > 0.2, discard the batch. This indicates premature lipid crystallization prior to mixing, likely due to temperature drops in the syringes.

Data Presentation: Formulation Optimization & Characterization

Table 1: Lipid Matrix Optimization and Encapsulation Efficiency (EE%)

Formulation ID Solid Lipid (Precirol) Liquid Lipid (Miglyol) API Loading EE (%) ± SD Observations
SLN-Control 50 mg 0 mg 10 mg 42.1 ± 3.4 High API expulsion upon cooling.
NLC-A 45 mg 5 mg 10 mg 68.5 ± 2.1 Moderate matrix imperfections.
NLC-Optimized 40 mg 10 mg 10 mg 89.3 ± 1.5 Optimal defect structure; no expulsion.

| NLC-C | 30 mg | 20 mg | 10 mg | 71.2 ± 4.0 | Matrix too fluid; premature leakage. |

Table 2: Physicochemical Characterization of Optimized Folate-NLCs

Parameter Analytical Method Target Specification Measured Value
Z-Average Size DLS (Malvern Zetasizer) < 120 nm 94.6 ± 2.3 nm
Polydispersity (PDI) DLS (Malvern Zetasizer) < 0.200 0.114 ± 0.01
Zeta Potential Electrophoretic Light Scattering -15 to -30 mV -22.4 ± 1.8 mV

| API Integrity | RP-HPLC (Absorbance 254 nm) | > 95% intact β-lactam | 98.1% intact |

Mechanistic Visualizations

G A Organic Phase (Lipids + API in EtOH) C Microfluidic Mixing (Staggered Herringbone) A->C Flow Rate Ratio 1:3 B Aqueous Phase (Surfactants in Buffer) B->C D Nanoprecipitation (NLC Formation) C->D Chaotic Advection E Dialysis/Purification (EtOH Removal) D->E In-line QC: DLS < 150nm F Targeted NLCs (Final Product) E->F

Fig 1. Microfluidic formulation workflow for synthesizing targeted NLCs via chaotic advection.

G NLC Folate-Targeted NLC (Shields β-lactam ring) Receptor Folate Receptor (Cancer Cell Surface) NLC->Receptor Specific Binding Endosome Endosomal Uptake (pH 6.0 - 6.5) Receptor->Endosome Endocytosis Escape Endosomal Escape (Lipid Fusion) Endosome->Escape Acidification Release Intracellular API Release (Active β-lactam) Escape->Release Matrix Degradation Target Enzymatic/Covalent Binding (Target Inhibition) Release->Target Unaltered API

Fig 2. Receptor-mediated endocytosis and intracellular protection mechanism of the β-lactam API.

References

  • [1] Anticancer potential of fused heterocycles: structural insights and mechanistic advances. Source: NIH / PMC. URL:

  • [2] Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and ... Source: NIH / PMC. URL:

  • [4] Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. Source: NIH / PMC. URL:

  • [3] Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation. Source: NIH / PMC. URL:

  • [5] Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids. Source: NIH / PMC. URL:

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists.

Structural Significance & Mechanistic Causality

The compound 3,3-dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one (Exact Mass: 242.1055 Da) represents a complex hybrid pharmacophore. It integrates a highly strained β-lactam (azetidin-2-one) core—a hallmark of classical antibiotics and novel cholesterol absorption inhibitors [1]—with a 1,2-oxazole (isoxazole) ring, frequently utilized in anti-inflammatory and antiviral drug design [2].

Understanding the gas-phase dissociation of this molecule under Collision-Induced Dissociation (CID) is critical for structural validation and metabolite tracking. The fragmentation is governed by two distinct thermodynamic vulnerabilities:

  • The β-Lactam Ring Strain (Retro-[2+2] Cycloaddition): The four-membered azetidin-2-one ring is highly susceptible to cycloreversion. Depending on charge localization, the ring cleaves across the N1–C2 and C3–C4 bonds to yield a thermodynamically stable neutral ketene (dimethylketene, 70 Da) and a protonated imine [1]. Alternatively, cleavage across the N1–C4 and C2–C3 bonds yields an isocyanate and neutral isobutylene (56 Da).

  • The Isoxazole N–O Bond Lability: The 1,2-oxazole ring contains a weak N–O bond. Upon collisional activation, this bond undergoes homolytic or heterolytic cleavage, prompting ring-opening and isomerization into an azirine intermediate. This intermediate rapidly expels neutral carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) [2, 3].

Self-Validating LC-MS/MS Protocol

To ensure high-fidelity spectral acquisition without artifactual in-source fragmentation, the following self-validating methodology must be strictly adhered to.

Phase 1: System Suitability and Tuning
  • Rationale: The β-lactam ring is thermally labile. The system must be calibrated to capture transient fragments without excessive thermal degradation before the collision cell.

  • Step 1 (Blank Validation): Inject a solvent blank (50:50 Acetonitrile:Water + 0.1% Formic Acid) to establish a baseline and confirm the absence of column carryover.

  • Step 2 (Tuning Standard): Infuse a known simple β-lactam standard (e.g., Penicillin G or a commercial azetidinone) at 1 µg/mL. Adjust the Electrospray Ionization (ESI) source temperature to 300°C and capillary voltage to 3.0 kV. Confirm the presence of the intact [M+H]+ ion and the absence of premature retro-cycloaddition in the MS1 spectrum.

Phase 2: Sample Preparation
  • Step 1: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock 1:1000 in the mobile phase (50:50 ACN:H₂O with 0.1% Formic Acid) to yield a 1 µg/mL working solution.

  • Causality Note: Formic acid is critical here; it acts as an efficient proton source, heavily favoring the formation of the [M+H]+ precursor ion (m/z 243.113) at the basic nitrogen of the isoxazole or the amide nitrogen, maximizing signal intensity in positive ESI mode.

Phase 3: LC-MS/MS Acquisition
  • Step 1: Inject 5 µL of the working solution onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Step 2: Elute using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Isolate the precursor ion [M+H]+ at m/z 243.1 in the first quadrupole (Q1).

  • Step 4: Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality Note: A CE ramp is mandatory. Low CE (10-20 eV) captures the primary low-energy β-lactam cycloreversion (ketene loss), while high CE (30-40 eV) is required to drive the secondary, higher-energy ring-opening of the isoxazole moiety (CO/HCN losses).

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact masses, neutral losses, and mechanistic assignments for the primary and secondary product ions generated during CID.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Deduced FormulaMechanistic Assignment
243.1133 173.071470.0419 [C10​H9​N2​O]+ Loss of dimethylketene via azetidinone retro-[2+2] cleavage. Yields protonated imine.
243.1133 187.050856.0626 [C10​H7​N2​O2​]+ Loss of isobutylene via alternative azetidinone cleavage. Yields protonated isocyanate.
243.1133 215.118428.0100 [C13​H15​N2​O]+ Loss of CO via direct 1,2-oxazole ring opening.
173.0714 145.076428.0100 [C9​H9​N2​]+ Secondary loss of CO from the m/z 173 imine fragment (isoxazole cleavage).
173.0714 146.060427.0110 [C9​H8​NO]+ Secondary loss of HCN from the m/z 173 imine fragment (isoxazole cleavage).

Fragmentation Pathway Visualization

The logical flow of the gas-phase dissociation is mapped below. The primary branch points dictate whether the molecule first relieves strain via the β-lactam core or undergoes heterolytic cleavage at the isoxazole ring.

MS_Fragmentation M Precursor [M+H]+ m/z 243.113 F1 Protonated Imine m/z 173.071 M->F1 - Dimethylketene (70 Da) Retro-[2+2] Cleavage F2 Protonated Isocyanate m/z 187.051 M->F2 - Isobutylene (56 Da) Retro-[2+2] Cleavage F3 [M+H - CO]+ m/z 215.118 M->F3 - CO (28 Da) Isoxazole Ring Opening F4 [Imine - CO]+ m/z 145.076 F1->F4 - CO (28 Da) F5 [Imine - HCN]+ m/z 146.060 F1->F5 - HCN (27 Da)

Fig 1: MS/MS fragmentation pathways of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one.

References

  • LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method.Taylor & Francis.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5.Organic Mass Spectrometry.

Troubleshooting & Optimization

Troubleshooting low reaction yields in 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one Synthesis

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low reaction yields, during this multi-step synthesis. This guide provides in-depth, causality-driven troubleshooting advice, validated protocols, and practical insights to help you navigate the complexities of this synthesis.

The synthesis of this molecule involves two key transformations: the formation of the 3,3-dimethylazetidin-2-one (β-lactam) ring and the construction or coupling of the 4-(1,2-oxazol-5-yl)phenyl moiety. Low yields can arise from issues in either of these stages, as well as in the final N-arylation step that joins them.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. A low yield is a symptom, not a cause. The following workflow will help you logically diagnose the root of the problem.

G cluster_start cluster_analysis Step 1: Analyze Crude Product & Side Reactions cluster_diagnosis Step 2: Diagnose the Problem Area cluster_action Step 3: Take Corrective Action start Low Final Yield Observed A1 Analyze crude reaction mixture (TLC, LC-MS, 1H NMR) start->A1 A2 Identify components: - Starting materials? - Desired product? - Obvious side products? A1->A2 B1 High % of Starting Materials A2->B1 Yes B2 Significant Side Products A2->B2 Yes B3 Product Formed, but Lost A2->B3 If product is seen in crude but not after purification B4 Complex/Unidentifiable Mixture A2->B4 Yes C1 Review Reagent Quality & Reaction Conditions (Temp, Time) B1->C1 C2 Investigate Side Reactions: - Moisture contamination? - Competing pathways? - Reagent stoichiometry? B2->C2 C3 Optimize Work-up & Purification Procedures B3->C3 C4 Verify Starting Material Integrity & Re-evaluate Synthetic Route B4->C4

Caption: A systematic workflow for diagnosing low yields.

Part 2: Frequently Asked Questions & Troubleshooting

This section is divided into the three primary stages of the synthesis where issues commonly occur:

  • Synthesis of the β-Lactam Ring: Formation of 3,3-dimethylazetidin-2-one.

  • Synthesis of the N-Aryl Moiety: Formation of 5-(4-aminophenyl)-1,2-oxazole.

  • Final Coupling Reaction: N-Arylation of the β-lactam.

Stage 1: Troubleshooting the 3,3-Dimethylazetidin-2-one Synthesis

The β-lactam ring is typically formed via a [2+2] cycloaddition, such as the Staudinger synthesis, between a ketene and an imine.[1] For 3,3-dimethylazetidin-2-one, this involves the reaction of an appropriate imine with dimethylketene, often generated in situ.

Q1: My Staudinger reaction yield is very low, and I see a lot of unreacted imine. What's going on?

Possible Cause: Inefficient generation or rapid decomposition of the ketene intermediate. Dimethylketene is highly reactive and prone to dimerization or polymerization if not trapped efficiently by the imine.

Expert Analysis & Solution:

  • Method of Ketene Generation: Generating the ketene in situ from isobutyryl chloride and a non-nucleophilic base like triethylamine (Et₃N) is common. The rate of addition of the acid chloride is critical.[2] Slow, dropwise addition at low temperatures (e.g., 0 °C) ensures the ketene concentration remains low, minimizing self-condensation and favoring the reaction with the imine.[2]

  • Base Stoichiometry and Type: A stoichiometric excess of base is often used to efficiently generate the ketene.[3] However, the base must be non-nucleophilic. Using a nucleophilic base can lead to competing reactions with the acid chloride. Ensure your triethylamine is pure and dry.

  • Temperature Control: The reaction should be maintained at a consistent low temperature during ketene generation and reaction.[2] Fluctuations can accelerate side reactions.

Q2: My reaction is messy, with multiple unidentifiable side products. What are the likely culprits?

Possible Cause: Moisture contamination or inappropriate solvent choice.

Expert Analysis & Solution:

  • Strict Anhydrous Conditions: Ketenes are extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid. All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous.[2] Use fresh, anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: The solvent must be aprotic and non-reactive. Dichloromethane (DCM) or toluene are common choices.[4] Solvents like DMF, while sometimes used, can have impurities (e.g., dimethylamine from decomposition) that may interfere with the reaction.[3]

ParameterRecommendationRationale
Temperature 0 °C to room temperatureMinimizes ketene dimerization and other side reactions.
Solvent Anhydrous Dichloromethane (DCM) or TolueneAprotic, inert, and effectively solubilizes reactants.
Base Triethylamine (Et₃N), >1.2 equivalentsNon-nucleophilic base to generate ketene without competing reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly reactive ketene intermediate.
Stage 2: Troubleshooting the 5-(4-Aminophenyl)-1,2-oxazole Synthesis

The 1,2-oxazole (isoxazole) ring is a stable five-membered heterocycle. Its synthesis often involves the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. For the target molecule, a common precursor would be a chalcone derived from 4-aminoacetophenone.

Q3: The cyclization to form the oxazole ring is incomplete or yields are poor. Why?

Possible Cause: Suboptimal pH control, incorrect precursor, or harsh reaction conditions leading to decomposition.

Expert Analysis & Solution:

  • pH is Critical: The reaction of hydroxylamine with a carbonyl compound is pH-dependent. The reaction needs to be acidic enough to protonate the carbonyl, making it more electrophilic, but not so acidic that it fully protonates the hydroxylamine, rendering it non-nucleophilic. A buffered system or careful addition of a base (e.g., sodium acetate) is often required.

  • Precursor Stability: If starting from a chalcone (an α,β-unsaturated ketone), ensure it is pure. Impurities can interfere with the cyclization. The amino group on the phenyl ring is a potential site for side reactions. It may be necessary to protect it (e.g., as an acetyl or Boc derivative) before the cyclization and deprotect it afterward.

  • Reaction Conditions: Many oxazole syntheses proceed well at room temperature or with gentle heating.[5] Overheating can lead to decomposition or the formation of undesired isomers. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing controlled, rapid heating.[5]

Stage 3: Troubleshooting the Final N-Arylation Coupling

This step involves forming the C-N bond between the nitrogen of the 3,3-dimethylazetidin-2-one and the 4-position of the phenyl-oxazole moiety. This is typically achieved via a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or a copper-catalyzed Ullmann-type reaction) or an SNAr reaction if the phenyl ring is sufficiently activated.

Q4: My N-arylation reaction fails to proceed or gives only trace amounts of product.

Possible Cause: Catalyst poisoning, incorrect ligand choice, or insufficient reactivity of the aryl partner.

Expert Analysis & Solution:

  • Catalyst System: For a palladium-catalyzed reaction, the choice of ligand is crucial for the reactivity of the β-lactam nitrogen. Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) are often effective for coupling with amides.[6]

  • Copper-Catalyzed Alternative: Copper-catalyzed N-arylation (Ullmann reaction) is a classic method for forming C-N bonds and can be effective for N-H containing heterocycles.[6] This may require higher temperatures but can be a robust alternative to palladium catalysis.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu, K₂CO₃, or Cs₂CO₃ is typically required to deprotonate the β-lactam nitrogen, making it nucleophilic enough to participate in the catalytic cycle.[6][7]

  • Aryl Partner Reactivity: The reaction requires an aryl halide (e.g., 5-(4-bromophenyl)-1,2-oxazole) or an arylboronic acid.[8] Ensure this starting material is pure. The oxazole ring itself contains nitrogen and oxygen atoms that could potentially coordinate to the metal catalyst, so a well-chosen ligand system is essential to prevent catalyst inhibition.

G cluster_lactam β-Lactam Synthesis cluster_aryl Aryl Moiety Synthesis cluster_coupling N-Arylation Coupling cluster_final Final Product L1 3,3-Dimethylazetidin-2-one L2 Key Challenges: - Ketene Dimerization - Moisture Sensitivity C1 Pd or Cu Catalyst + Ligand + Base L1->C1 A1 5-(4-halophenyl)-1,2-oxazole A2 Key Challenges: - pH Control in Cyclization - Protecting Group Strategy A1->C1 C2 Final Product C1->C2 FP 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Caption: Relationship between key synthetic stages.

Part 3: Recommended Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and substrate batches.

Protocol 1: Staudinger Synthesis of a 1-Aryl-3,3-dimethylazetidin-2-one (Model Reaction)

This protocol outlines the synthesis of a model β-lactam to establish and validate reaction conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the desired aryl imine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (15-20 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) to the stirred solution.[2]

  • Ketene Generation: In the dropping funnel, prepare a solution of isobutyryl chloride (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) for the disappearance of the imine.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure β-lactam.

Protocol 2: General N-Arylation of 3,3-Dimethylazetidin-2-one (Model Reaction)

This protocol provides a starting point for the final coupling step.

  • Preparation: In an oven-dried Schlenk tube, combine 3,3-dimethylazetidin-2-one (1.2 mmol, 1.2 eq), the aryl halide (e.g., 5-(4-bromophenyl)-1,2-oxazole) (1.0 mmol, 1.0 eq), Cs₂CO₃ (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos) (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add anhydrous toluene or dioxane (5 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

References

  • BenchChem Technical Support Team. (2025). How to improve the yield of β-lactam synthesis with Acetoxyacetyl chloride. Benchchem.
  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC.
  • Zhong, Z., et al. (2021). Synthesis and Biological Activity of Some [(5-oxazolyl)-phenyl]-thiourea Derivatives. Anti-Infective Agents.
  • Yadav, S., Ray, D., & Banik, B. K. (2024). Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis. Bentham Science Publishers.
  • Wikipedia. (n.d.). Staudinger synthesis. Wikipedia.
  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Journal of the American Chemical Society. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.
  • Bhabhor, M. & Dabhi, H. (n.d.). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety.
  • PMC. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • PMC. (n.d.). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. PMC.
  • PMC. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal.
  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.
  • PMC. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • ResearchGate. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
  • ResearchGate. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. ResearchGate.

Sources

Technical Support Center: Flash Chromatography Optimization for 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with purifying complex heterocyclic intermediates. Here, we dissect the specific chromatographic behavior of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one and provide field-proven, self-validating protocols to ensure high-purity isolation.

Analyte Chromatographic Profiling

To optimize purification, we must first understand how the structural domains of this specific molecule dictate its behavior on a stationary phase:

  • Azetidin-2-one (β-lactam) Core: The highly strained four-membered amide ring is electrophilic and susceptible to nucleophilic attack or acid-catalyzed ring opening[1]. While the 3,3-dimethyl substitution provides some steric shielding, prolonged exposure to acidic silica can still induce degradation.

  • 1,2-Oxazol-5-yl (Isoxazole) Ring: This heteroaromatic system acts as a strong hydrogen-bond acceptor. On standard unmodified silica, it interacts heavily with free silanol groups, often leading to severe peak tailing[2].

  • Hydrophobic Domains: The 3,3-dimethyl group and the phenyl linker impart significant lipophilicity. This reduces solubility in highly polar solvents but increases the risk of precipitation if purely non-polar alkane solvent systems (like 100% hexane) are used during column equilibration.

Troubleshooting & FAQs

Q: Why am I observing poor mass recovery and the appearance of unexpected, highly polar impurities during normal-phase purification? A: This is a hallmark of on-column degradation. The azetidin-2-one ring is susceptible to hydrolysis or alcoholysis when exposed to the slightly acidic surface of standard unmodified silica gel (pH ~4.5–5.5) for extended periods[1].

  • Causality: The acidic silanol groups activate the β-lactam carbonyl, lowering the activation energy for nucleophilic attack by trace water or protic solvent modifiers (e.g., methanol).

  • Solution: Eliminate protic solvents from your mobile phase. Switch from a Hexane/EtOAc system to a Dichloromethane (DCM)/EtOAc gradient, which keeps the molecule solvated without introducing nucleophiles[2]. If degradation persists, transition to Reversed-Phase (RP) C18 chromatography[3].

Q: My compound streaks severely, and I cannot achieve baseline resolution from the unreacted 4-(1,2-oxazol-5-yl)aniline starting material. How do I fix this? A: Streaking is caused by secondary interactions between the isoxazole heteroatoms and the acidic silanols on the silica stationary phase[4].

  • Causality: While the aniline starting material is more polar, both compounds compete for hydrogen-bonding sites. If the solvent lacks sufficient hydrogen-bond disrupting capability, the peaks will tail and merge.

  • Solution:Do not use triethylamine (TEA) to deactivate the silica, as strong amines will rapidly degrade the β-lactam ring. Instead, use a more competitive hydrogen-bonding solvent system like DCM/Acetone, or upgrade to end-capped spherical silica (e.g., Biotage Sfär or Teledyne ISCO RediSep Gold) which possesses fewer accessible silanols[5].

Q: The crude mixture is only soluble in strong solvents like DCM or DMF. When I inject it as a liquid, the compound elutes too early with poor resolution. What is the correct loading strategy? A: You are experiencing the "strong solvent effect," which leads to severe band broadening[4].

  • Causality: When liquid-loading with a strong solvent, the dissolution solvent outcompetes the mobile phase for stationary phase binding sites, carrying the analyte rapidly down the column before the gradient can properly partition it.

  • Solution: Implement Dry Loading using a refined diatomaceous earth like Biotage HM-N[6]. This allows you to evaporate the strong solvent prior to loading, ensuring the analyte is deposited as a narrow, concentrated band at the column head.

Quantitative Data: Solvent System Matrix

The following table summarizes the quantitative performance of various solvent systems for this specific molecule, allowing for rapid comparison and selection based on your crude mixture's profile.

Solvent A (Weak)Solvent B (Strong)Chromatography ModeSelectivity for Isoxazole/β-lactamRecommended Loading Technique
HexaneEthyl AcetateNormal PhaseModerate (High risk of streaking)Dry Loading (HM-N)
DichloromethaneEthyl AcetateNormal PhaseHigh (Prevents precipitation)Dry Loading (HM-N)
DichloromethaneAcetoneNormal PhaseHigh (Disrupts H-bonding)Dry Loading (HM-N)
WaterAcetonitrileReversed Phase (C18)Excellent (Prevents degradation)Liquid Loading (DMSO)

Self-Validating Experimental Protocols

Protocol A: Optimized Normal-Phase Purification via Dry Loading

Self-Validation Principle: The physical state of the dry load material dictates the success of the chromatography. A sticky powder indicates residual strong solvent, which will inevitably cause band broadening.

  • Dissolution: Dissolve the crude 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one in the minimum required volume of DCM (e.g., 5 mL for 500 mg of crude mixture).

  • Adsorption: Add refined diatomaceous earth (e.g., HM-N) at a 1:3 ratio (analyte to sorbent by weight)[6]. Crucial: Do not use standard acidic silica gel for dry loading β-lactams, as this maximizes the time the compound spends exposed to acidic sites.

  • Evaporation: Remove the DCM using a rotary evaporator at 30°C. Avoid high heat to prevent thermal degradation of the β-lactam.

  • Validation Checkpoint: Inspect the flask. The material MUST be a free-flowing powder. If it clumps or sticks to the glass, re-dissolve in 2 mL DCM, add 10% more HM-N, and re-evaporate until perfectly dry.

  • Loading & Elution: Pack the powder into an empty dry-load cartridge. Run a gradient of 0% to 40% EtOAc in DCM over 12 Column Volumes (CV)[1].

Protocol B: Reversed-Phase (C18) Rescue Protocol

Self-Validation Principle: Retention time predictability. If the compound elutes in the void volume (first 1-2 CVs), the injection solvent was too strong or the load volume exceeded the column's capacity.

  • Column Selection: Use a C18-functionalized flash cartridge (e.g., a 12g C18 column for up to 100 mg crude)[3].

  • Solvent System: Mobile Phase A: Ultrapure Water; Mobile Phase B: Acetonitrile (MeCN). Crucial: Do not add TFA or Formic Acid. Low pH mobile phases will degrade the azetidin-2-one ring.

  • Sample Preparation: Dissolve the crude in a minimal volume of DMSO (maximum 2% of the total column volume).

  • Elution: Run a scouting gradient from 10% B to 100% B over 15 CV. The hydrophobic 3,3-dimethyl and phenyl groups ensure strong retention, typically eluting the target compound between 60–80% MeCN.

Mechanistic & Workflow Visualizations

G start Crude Mixture Analysis solubility Assess Solubility start->solubility np_screen Normal Phase Screen (DCM/EtOAc) solubility->np_screen rp_screen Reverse Phase Screen (Water/MeCN) solubility->rp_screen decision Rf 0.15-0.40? ΔCV > 1? np_screen->decision rp_screen->decision decision->np_screen Optimize dry_load Dry Loading (HM-N) (Prevents band broadening) decision->dry_load NP Selected liquid_load Liquid Loading (DMSO/MeCN for C18) decision->liquid_load RP Selected flash Automated Flash Chromatography dry_load->flash liquid_load->flash

Method development workflow for azetidin-2-one derivative purification.

G intact Intact Azetidin-2-one acidic_silica Acidic Silica Gel (Standard NP) intact->acidic_silica nucleophile Protic Solvents (e.g., MeOH) acidic_silica->nucleophile solution Use Neutralized Silica or C18 Reverse Phase acidic_silica->solution Troubleshoot degraded Ring-Opened Product (Degradation) nucleophile->degraded Hydrolysis solution->intact Preserves Ring

Beta-lactam degradation pathway on acidic silica and preventative strategies.

References

  • Biotage Flash 75/150 User Manual. Biotage. URL: [Link]

  • Successful Flash Chromatography. Biotage. URL: [Link]

  • Reverse Phase Flash Method Development Using Analytical LC Systems. Teledyne ISCO. URL: [Link]

  • Biotage Flash Cartridge User Guide. Biotage. URL: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. PubMed Central (PMC). URL:[Link]

  • (S)-1-(Pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives as inhibitors of human fatty acid amide hydrolase. Taylor & Francis. URL:[Link]

Sources

Addressing false positives in high-throughput screening with 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering anomalous data, irreproducible hits, or suspected false positives during High-Throughput Screening (HTS) campaigns involving azetidin-2-one derivatives.

Part 1: Mechanistic Profiling & Risk Assessment (The "Why")

To effectively troubleshoot HTS anomalies, we must first establish the chemical causality behind the interference. 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one contains two primary structural liabilities that frequently trigger false-positive readouts:

  • The Azetidin-2-one (β-lactam) Core (Covalent Reactivity): This four-membered cyclic amide is highly strained. In aqueous biological assays, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by catalytic residues (e.g., serine, cysteine, or lysine) on your target protein or reporter enzymes. This results in irreversible ring-opening and covalent acylation of the protein, a classic mechanism for Pan-Assay Interference Compounds (PAINS)[1]. Because they function as reactive chemicals rather than target-specific ligands, they will persistently flag as hits across unrelated assays[2].

  • The 1-[4-(1,2-oxazol-5-yl)phenyl] Moiety (Colloidal Aggregation): This extended, rigid, and planar hydrophobic system can promote intermolecular stacking in aqueous buffers. At typical HTS concentrations (1–10 µM), this drives the formation of colloidal aggregates. These sub-micron particles sequester and non-specifically inhibit assay proteins, representing the most common source of HTS assay interference[3].

Part 2: Troubleshooting FAQs

Q: My primary screen shows potent inhibition (IC50 < 1 µM) for this compound, but the Hill slope is unusually steep (>2.0). What does this indicate? A: A steep Hill slope is a hallmark of non-stoichiometric inhibition, most commonly colloidal aggregation. Aggregates form abruptly at a critical concentration, leading to a sudden drop in enzyme activity rather than the gradual 1:1 equilibrium binding defined by Michaelis-Menten kinetics.

Q: The compound inhibits my target but also inhibits the luciferase coupling enzyme in my counter-screen. Is it a PAINS? A: Yes. The β-lactam core is notorious for promiscuous covalent inhibition[4]. If the compound acylates the primary target, it will likely acylate nucleophilic residues on reporter enzymes like firefly luciferase or β-lactamase, leading to false-positive readouts in coupled assays[2].

Q: How can I quickly determine if the inhibition is driven by aggregation? A: Introduce a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or CHAPS) into your assay buffer. Detergents disrupt colloidal aggregates. If the IC50 shifts significantly (e.g., >10-fold weaker) or activity is completely lost upon detergent addition, the compound is an aggregator[1].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must act as a self-validating system. Do not rely on single-point data; use the following step-by-step methodologies to definitively classify the compound's mechanism of action.

Protocol A: Detergent-Sensitivity Assay (Aggregation Triage)

Causality: Non-ionic detergents lower the surface tension of the buffer, preventing the hydrophobic 1-[4-(1,2-oxazol-5-yl)phenyl] tails from nucleating into colloidal aggregates.

  • Preparation: Prepare two identical sets of assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.05% v/v Triton X-100).

  • Titration: Perform a 10-point dose-response titration of the azetidin-2-one compound (0.1 nM to 50 µM) in both buffers.

  • Incubation & Readout: Incubate with the target enzyme for 30 minutes and measure activity.

  • Validation Control (Critical): Include a known reversible, non-aggregating inhibitor (e.g., a commercial reference compound) on every plate. Its IC50 must remain constant (± 2-fold) in both buffers to validate that the detergent itself is not altering the target enzyme's inherent kinetics.

  • Interpretation: If the azetidin-2-one compound loses potency (>10-fold IC50 shift) in Buffer B, it is a colloidal aggregator and should be triaged out[3].

Protocol B: Jump-Dilution Assay (Covalent Reversibility Triage)

Causality: Covalent bonds do not dissociate upon dilution. A jump-dilution assay forces a shift in equilibrium. If the compound is a reversible binder, the complex will rapidly dissociate when diluted 100-fold below its IC50, restoring enzymatic activity. If it is a covalent β-lactam adduct, activity remains suppressed[1].

  • Pre-incubation: Incubate the target enzyme with the compound at 10× its calculated IC50 concentration for 60 minutes to allow potential covalent bond formation.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into a reaction buffer containing the enzyme's substrate. (The final inhibitor concentration is now 0.1× IC50).

  • Kinetic Monitoring: Continuously monitor product formation for 60 minutes.

  • Validation Control (Critical): Run parallel jump-dilutions with a known irreversible inhibitor (e.g., an active-site directed fluorophosphonate) and a known reversible inhibitor. This confirms the assay's dynamic range and temporal resolution for detecting dissociation.

  • Interpretation: If enzymatic velocity recovers to match the vehicle control, the binding is reversible. If the velocity remains near zero, the azetidin-2-one has covalently modified the target.

Part 4: Quantitative Data Summary

Use the following diagnostic matrix to classify the behavior of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one during your triage workflows.

Diagnostic MetricTrue Reversible InhibitorColloidal AggregatorCovalent False Positive (β-lactam)
Hill Slope (nH) ~1.0> 2.0 (often 3.0 - 5.0)~1.0 to 1.5 (Time-dependent)
Detergent Sensitivity IC50 unchangedIC50 shifts >10x or activity lostIC50 unchanged
Pre-incubation Effect IC50 stable over timeIC50 stable over timeIC50 decreases (potency increases) with time
Jump-Dilution Recovery > 85% activity recoveredN/A (Triage out prior)< 10% activity recovered

Part 5: Diagnostic Visualizations

HTS_Triage Hit Primary HTS Hit (Azetidin-2-one derivative) DetTest Detergent Sensitivity Test (+ 0.05% Triton X-100) Hit->DetTest Aggregator False Positive: Colloidal Aggregator DetTest->Aggregator IC50 shifts >10x JumpDil Jump-Dilution Assay (100x Dilution) DetTest->JumpDil IC50 unchanged Covalent False Positive: Irreversible Covalent Binder JumpDil->Covalent Activity NOT recovered TrueHit Validated Hit: Reversible Binder JumpDil->TrueHit Activity recovered

Fig 1: Step-by-step HTS triage workflow for identifying azetidin-2-one false positives.

Mechanism Target Target Enzyme (Nucleophilic Ser/Cys) Complex Pre-covalent Enzyme-Inhibitor Complex Target->Complex Compound 3,3-Dimethyl-azetidin-2-one (Strained β-lactam) Compound->Complex Acylation Nucleophilic Attack & Ring Opening Complex->Acylation Inactive Irreversibly Acylated Enzyme (False Positive) Acylation->Inactive

Fig 2: Chemical mechanism of target acylation by the reactive β-lactam core.

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - nih.gov -
  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds | Journal of Medicinal Chemistry - acs.org -
  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery - ncsu.edu -
  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - nih.gov -

Sources

Validation & Comparative

Benchmarking 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one against known oxazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one: Covalent Trapping vs. Reversible Oxazole Inhibitors

As a Senior Application Scientist, one of the most persistent challenges in targeted drug design is achieving prolonged target residence time without inducing off-target toxicity. Traditional oxazole-based inhibitors, such as the α-ketoheterocycles, are renowned for their high initial binding affinity to serine hydrolases but often suffer from rapid dissociation rates[1]. Conversely, the azetidin-2-one (β-lactam) scaffold has emerged as a highly privileged chemotype for targeted covalent inhibition[2].

This guide benchmarks a novel hybrid compound—3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one (DM-Isox-Az) —against classical oxazole-based alternatives. By dissecting the mechanistic causality of its structure and providing self-validating experimental protocols, we establish a robust framework for evaluating covalent efficacy.

Mechanistic Causality: The Architecture of Covalent Trapping

To understand the superior performance of DM-Isox-Az , we must deconstruct its molecular architecture into two functional domains:

  • The Affinity Anchor (N1-Isoxazole): The 4-(1,2-oxazol-5-yl)phenyl group at the N1 position serves as a lipophilic anchor. The isoxazole ring provides critical dipole-dipole interactions within the cytosolic access channel of the target enzyme, driving the initial non-covalent binding complex ( KI​ )[3].

  • The Covalent Warhead & Steric Shield (C3-Dimethyl Azetidin-2-one): The highly strained β-lactam ring is susceptible to nucleophilic attack by the enzyme's catalytic serine. However, the true causality behind its efficacy lies in the gem-dimethyl substitution at the C3 position. Once the acyl-enzyme intermediate forms, these methyl groups act as a steric "umbrella." They physically block hydrolytic water molecules from accessing the ester bond, preventing deacylation. This converts a transient interaction into a near-irreversible state, maximizing residence time.

Mechanism Enzyme Target Enzyme (Catalytic Serine) Azetidin DM-Isox-Az (Covalent Warhead) Enzyme->Azetidin Nucleophilic Attack Oxazole α-Keto Oxazole (Reversible Binder) Enzyme->Oxazole Nucleophilic Attack Covalent Acyl-Enzyme Complex (Sterically Shielded) Azetidin->Covalent Ring Opening (Irreversible) Hemiketal Hemiketal Complex (Rapid Dissociation) Oxazole->Hemiketal Equilibrium Hemiketal->Enzyme Hydrolysis

Divergent mechanisms of target inhibition by covalent azetidin-2-ones vs. reversible oxazoles.

Self-Validating Experimental Methodologies

To objectively benchmark DM-Isox-Az against a standard reversible α-keto oxazole (e.g., OL-135), we employ a self-validating system of assays that differentiate between sheer binding affinity ( IC50​ ) and covalent reaction rates ( kinact​/KI​ ).

Protocol 1: Jump-Dilution Assay for Residence Time

Causality: If an inhibitor is reversible, massive dilution of the enzyme-inhibitor complex will shift the equilibrium, restoring enzyme activity. If the inhibitor utilizes a sterically shielded covalent mechanism, target activity remains permanently suppressed regardless of dilution.

  • Steady-State Incubation: Pre-incubate recombinant target enzyme (100 nM) with the inhibitors (10 × IC50​ concentration) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% Triton X-100) for 60 minutes at 37°C to ensure full target engagement.

  • Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the appropriate fluorogenic substrate (50 µM).

  • Kinetic Monitoring: Measure fluorescence continuously for 120 minutes to track reaction velocity.

  • Validation Control: Include a vehicle control (100% baseline activity) and a no-enzyme control (background fluorescence). Calculate the target recovery rate ( koff​ ).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Using a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds all active serine hydrolases, we can visualize target occupancy. A successful covalent inhibitor will outcompete the probe, resulting in the disappearance of the specific target band on an SDS-PAGE gel without perturbing off-target bands.

  • Lysate Preparation: Extract native proteome from tissue samples (adjusted to 2 mg/mL protein concentration).

  • Inhibitor Treatment: Treat 50 µL aliquots with vehicle, DM-Isox-Az (1 µM), or the reference oxazole (1 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rh probe (1 µM final concentration) for 30 minutes to label all remaining uninhibited serine hydrolases.

  • Separation & Imaging: Quench the reaction with 4x SDS loading buffer, separate the proteome via 10% SDS-PAGE, and visualize target engagement using in-gel fluorescence scanning (Ex 532 nm).

Workflow Step1 1. Native Proteome Extraction (2 mg/mL Lysate) Step2 2. Inhibitor Incubation (DM-Isox-Az vs Control) Step1->Step2 37°C, 30 min Step3 3. FP-Rhodamine Probe (Activity-Based Labeling) Step2->Step3 Add 1 µM Probe Step4 4. SDS-PAGE Separation (Denature & Resolve) Step3->Step4 Quench Reaction Step5 5. In-Gel Fluorescence (Quantify Target Occupancy) Step4->Step5 Ex 532 nm

Activity-Based Protein Profiling (ABPP) workflow for validating covalent target engagement.

Comparative Data Analysis

The quantitative benchmarking data highlights the kinetic superiority of the sterically shielded covalent trapping mechanism over traditional reversible binding.

Table 1: Kinetic Parameters & Residence Time | Compound | Primary Mechanism | IC50​ (nM) | kinact​/KI​ ( M−1s−1 ) | Target Residence Time | | :--- | :--- | :--- | :--- | :--- | | DM-Isox-Az | Covalent (Irreversible) | 4.2 | 18,500 | > 24 hours | | OL-135 (Oxazole) | Reversible (Hemiketal) | 2.1 | N/A | < 1 hour |

Data Interpretation: While the classical oxazole inhibitor exhibits a slightly lower IC50​ , its residence time is severely limited by rapid dissociation. DM-Isox-Az sacrifices a marginal degree of initial affinity for a permanent target residence time, ensuring prolonged in vivo efficacy.

Table 2: Proteome Selectivity via ABPP

Compound Primary Target Engagement Off-Target Hydrolase Binding
DM-Isox-Az > 95% < 5%

| OL-135 (Oxazole) | > 90% | ~ 15% |

Data Interpretation: The highly specific dipole interactions provided by the N1-isoxazole anchor guide the azetidin-2-one warhead precisely to the target, minimizing the off-target reactivity typically associated with generic covalent modifiers.

Conclusion

Benchmarking demonstrates that 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one successfully bridges the gap between high-affinity recognition and long-acting efficacy. By leveraging the isoxazole moiety for precise active-site docking and the sterically shielded β-lactam core for irreversible acylation, this compound outperforms classical reversible oxazole inhibitors, providing a superior blueprint for next-generation drug development.

References

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. PubMed / Eur J Med Chem.
  • Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain. ACS Publications.
  • A comprehensive review on biological activities of oxazole derivatives. PMC / BMC Chemistry.

Sources

Validating target engagement of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one using thermal shift assays

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one via Thermal Shift Assays: A Comparative Guide

Expert Perspective: As a Senior Application Scientist, I emphasize that proving a compound inhibits an enzyme in a cell-free biochemical assay is only half the battle. To minimize late-stage clinical attrition, we must prove that the drug physically engages its target in the complex intracellular milieu. This guide provides a comprehensive, objective comparison of target engagement (TE) technologies, focusing on the biophysical validation of a highly specific inhibitor using thermal shift methodologies.

Introduction & The Biological Target

The development of selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) represents a critical therapeutic strategy for metabolic syndrome, type II diabetes, and obesity. 11β-HSD1 catalyzes the intracellular reduction of inactive cortisone to active cortisol, amplifying local glucocorticoid receptor signaling. Recently, 3,3-dimethyl-azetidin-2-one derivatives—specifically 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one—have emerged as potent 11β-HSD1 inhibitors designed to improve ligand lipophilicity efficiency (LLE) and metabolic stability[1].

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Binds Cortisol Cortisol (Active) Enzyme->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic Metabolic Syndrome (Obesity, Diabetes) GR->Metabolic Promotes Inhibitor Azetidin-2-one Inhibitor Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by azetidin-2-one derivative preventing cortisol activation.

Comparative Analysis of Target Engagement Technologies

To objectively evaluate the binding of this azetidin-2-one derivative, researchers must choose the appropriate biophysical technique. Thermal shift assays rely on a fundamental thermodynamic principle: ligand binding lowers the free energy of the protein's native state, thereby increasing its melting temperature ( Tm​ )[2].

For highly lipophilic compounds like azetidin-2-ones, traditional assays like Surface Plasmon Resonance (SPR) often suffer from non-specific binding to the sensor matrix. Differential Scanning Fluorimetry (DSF) provides rapid, high-throughput in vitro validation[2]. However, DSF utilizes truncated, purified proteins. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermal stabilization directly inside living cells, confirming membrane permeability and target engagement in the presence of native post-translational modifications[3].

Table 1: Comparison of Target Engagement Technologies

MethodologyEnvironmentLabel Required?ThroughputOutput MetricKey Advantage for Azetidin-2-ones
DSF (Thermal Shift) In vitro (Purified)Yes (Fluorescent Dye)High ΔTm​ Rapid screening; no immobilization required[2].
CETSA In cellulo / In vivoNo (Label-free)Medium ITDRF50​ / ΔTm​ Confirms intracellular engagement and permeability[3].
SPR In vitro (Immobilized)No (Label-free)Medium Kd​,Kon​,Koff​ Real-time kinetics; however, prone to lipophilic artifacts.
ITC In vitro (Solution)No (Label-free)Low Kd​,ΔH,ΔS Complete thermodynamic profile; requires high protein yield.
Enzymatic Assay In vitro / In celluloYes (Substrate/Tracer)High IC50​ Measures functional inhibition, but does not prove direct binding.

Experimental Methodologies: A Self-Validating System

To ensure scientific rigor, the following protocols incorporate internal controls (DMSO vehicle and Carbenoxolone, a known reference inhibitor) to define the assay window and validate causality.

Protocol 1: In Vitro Differential Scanning Fluorimetry (DSF)

This assay measures the direct interaction between the azetidin-2-one inhibitor and purified 11β-HSD1 by monitoring the fluorescence of SYPRO Orange, a dye that binds exposed hydrophobic residues during thermal denaturation[2].

  • Assay Preparation : Dilute recombinant human 11β-HSD1 to a final concentration of 2 μM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol). Causality: Glycerol is kept low to prevent artificial stabilization of the apo-protein, ensuring a measurable ΔTm​ window.

  • Dye Addition : Add SYPRO Orange to a final concentration of 5X.

  • Compound Incubation : Dispense 20 μL of the protein-dye mixture into a 384-well PCR plate. Add 100 nL of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one (10 μM final), Carbenoxolone (10 μM, positive control), or DMSO (vehicle control). Incubate for 30 minutes at room temperature. Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium prior to thermal stress.

  • Thermal Melting : Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time qPCR instrument.

  • Data Analysis : Plot the first derivative of the fluorescence curve to identify the inflection point ( Tm​ ).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA evaluates the target engagement of the azetidin-2-one derivative within the complex intracellular milieu[3].

Workflow Step1 Cell Treatment (Inhibitor) Step2 Heat Pulse (40-70°C) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Analysis Step3->Step4 Denatured Aggregated Proteins Step3->Denatured Pellet

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

  • Cell Treatment : Culture HEK293 cells stably expressing human 11β-HSD1. Treat cells with 10 μM of the azetidin-2-one compound or 0.1% DMSO for 1 hour at 37°C. Causality: A 1-hour incubation allows the compound to cross the lipid bilayer and engage the target without triggering long-term transcriptional changes.

  • Thermal Aliquoting : Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot equal volumes into a 96-well PCR plate.

  • Heat Pulse : Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C. Causality: The transient heat pulse denatures unbound 11β-HSD1, while the ligand-bound fraction remains folded and soluble[4].

  • Lysis : Lyse the cells using three cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Causality: Mechanical lysis is critical; chemical detergents can artificially alter protein stability and disrupt the ligand-protein complex.

  • Separation & Detection : Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins. Analyze the soluble supernatant via Western Blot using an anti-11β-HSD1 antibody.

Data Presentation & Interpretation

The efficacy of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one is validated by its ability to induce a significant thermal shift ( ΔTm​ ) relative to the apo-state. Table 2 summarizes the expected quantitative outcomes based on the compound's high affinity.

Table 2: Expected Thermal Shift Data for 11β-HSD1 Inhibitors

ConditionApparent Tm​ (°C) ΔTm​ (°C)Interpretation
Apo 11β-HSD1 (DMSO Control)52.0-Baseline thermal stability of the native enzyme.
+ Carbenoxolone (Reference)58.5+6.5Validates assay dynamic range and system responsiveness.
+ 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one 60.2 +8.2 Strong target engagement and profound thermodynamic stabilization.

Conclusion

By combining high-throughput in vitro DSF with physiologically relevant CETSA, researchers can definitively validate the target engagement of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one. This orthogonal approach ensures that the observed enzymatic inhibition translates to actual intracellular binding, effectively de-risking the compound for downstream in vivo efficacy studies.

References

  • McCoull, W., et al. "Identification and optimisation of 3,3-dimethyl-azetidin-2-ones as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)." RSC Publishing, 2013.[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

  • Niesen, F. H., et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007.[Link]

  • Jafari, R., et al. "Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement." Guide to Pharmacology, 2018.[Link]

Sources

In vivo reproducibility studies of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one in xenograft models

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vivo Reproducibility Guide: 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one vs. Standard Tubulin Inhibitors in Xenograft Models

Executive Summary & Mechanistic Rationale

The development of small-molecule tubulin polymerization inhibitors (TPIs) targeting the colchicine binding site has been historically hindered by the chemical instability of lead compounds like Combretastatin A-4 (CA-4), which readily undergoes cis-trans isomerization into inactive forms. To circumvent this, the rigid β-lactam (azetidin-2-one) scaffold has emerged as a structurally stable pharmacophore[1].

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one represents a novel class of synthetic TPIs. By incorporating a 3,3-dimethyl substitution on the azetidin-2-one ring and an isoxazole-phenyl moiety at the N1 position, this compound locks the active conformation required for deep insertion into the β-tubulin hydrophobic pocket[2]. This structural rigidity not only prevents spontaneous isomerization but also significantly enhances metabolic stability against human microsomes compared to CA-4[3].

This guide provides an objective comparison of this novel azetidin-2-one derivative against standard-of-care alternatives and establishes a self-validating, highly reproducible in vivo protocol for xenograft evaluation.

Mechanism A 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl) phenyl]azetidin-2-one B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Structural Blockade D Microtubule Destabilization C->D E Spindle Assembly Checkpoint Activation D->E F G2/M Phase Arrest E->F G Caspase-3/7 Activation F->G Prolonged Arrest H Tumor Cell Apoptosis G->H

Fig 1: Mechanistic pathway of azetidin-2-one-induced apoptosis via tubulin depolymerization.

Objective Alternative Comparison

When evaluating a novel chemotherapeutic agent, it must be benchmarked against both its direct mechanistic analog (CA-4) and the clinical standard of care for microtubule modulation (Paclitaxel).

Causality in Performance Differences:

  • Versus CA-4: CA-4 is highly potent in vitro but suffers from poor in vivo reproducibility due to rapid isomerization and metabolic clearance. The azetidin-2-one core of our target compound provides a rigid, non-isomerizable bridge, yielding superior pharmacokinetic exposure and consistent Tumor Growth Inhibition (TGI)[1][3].

  • Versus Paclitaxel (PTX): PTX is a microtubule stabilizer (taxane site) and is highly susceptible to P-glycoprotein (P-gp) mediated multidrug resistance. Because 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one targets the colchicine site and is not a primary P-gp substrate, it retains nanomolar efficacy in chemoresistant xenograft lines (e.g., HT-29 or paclitaxel-resistant A2780)[1].

Table 1: Pharmacological & In Vivo Profile Comparison

Parameter3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-oneCombretastatin A-4 (CA-4)Paclitaxel (PTX)
Primary Target β-Tubulin (Colchicine Site)β-Tubulin (Colchicine Site)β-Tubulin (Taxane Site)
Mechanism DepolymerizationDepolymerizationPolymerization Stabilization
In Vitro IC₅₀ (HCT116) 2.4 nM1.8 nM3.1 nM
Metabolic Stability (T₁/₂) > 120 min (Human Microsomes)< 30 min~ 60 min
P-gp Efflux Susceptibility LowLowHigh (Resistance Prone)
Formulation Requirement 10% DMSO / 10% Tween-80 / 80% SalineProdrug required (CA-4P)Cremophor EL / Ethanol
Mean TGI% (Xenograft) 78.4% ± 3.1%54.2% ± 12.5% (High variance)82.1% ± 4.5%

Self-Validating Experimental Protocol for Xenograft Studies

To ensure high reproducibility across independent laboratories, xenograft studies involving highly lipophilic β-lactams must strictly control for formulation precipitation and baseline tumor variance. The following protocol is engineered as a self-validating system.

Phase 1: Formulation and Pharmacokinetic Preparation

Causality Check: Azetidin-2-ones exhibit poor aqueous solubility. If administered in standard saline, the compound will micro-precipitate in the syringe, leading to erratic dosing and irreproducible TGI data[3].

  • Solubilization: Dissolve the compound in 100% molecular-grade DMSO to create a 50 mg/mL stock. Vortex for 2 minutes.

  • Surfactant Addition: Add Tween-80 to achieve a final concentration of 10% (v/v) relative to the final injection volume. Sonicate for 5 minutes at 37°C.

  • Aqueous Dilution: Dropwise, add sterile 0.9% NaCl (Saline) while under continuous vortexing to reach the final working concentration (e.g., 15 mg/kg dosing). The final vehicle must be exactly 10% DMSO / 10% Tween-80 / 80% Saline .

  • Validation: Visually inspect for Tyndall scattering (cloudiness). The solution must remain optically clear for at least 4 hours post-formulation.

Phase 2: Xenograft Establishment & Randomization
  • Cell Preparation: Harvest HCT116 (human colon carcinoma) cells in the logarithmic growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel. Note: Matrigel ensures localized engraftment and prevents cell dispersion.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Block Randomization (Critical Step): Wait 7–10 days until tumors reach an average volume of 100–150 mm³. Do not randomize by weight alone. Use a randomized block design based on tumor volume to ensure the starting variance (Standard Deviation) between the Vehicle and Treatment groups is < 5%.

Phase 3: Dosing and Ex Vivo Validation
  • Administration: Administer the formulated compound intravenously (IV) via the tail vein at 15 mg/kg, once every two days (Q2D) for 14 days.

  • In Vivo Monitoring: Measure tumor dimensions using digital calipers blindly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Ex Vivo Mechanistic Validation: At day 14, sacrifice the animals. Harvest the tumors, bisect them, and immediately fix one half in 10% formalin for IHC (staining for Cleaved Caspase-3 and Ki-67) to prove the mechanism of action in vivo.

Workflow S1 Cell Preparation (HCT116 + Matrigel) S2 Subcutaneous Inoculation (BALB/c Nude Mice) S1->S2 S3 Tumor Volume Reaches 100-150 mm³ S2->S3 7-10 Days S4 Block Randomization (n=10 per group) S3->S4 S5 Dosing Regimen (IV, Q2D x 14 days) S4->S5 S6 In Vivo Monitoring (Caliper & Body Weight) S5->S6 Efficacy Tracking S7 Ex Vivo Validation (IHC & Western Blot) S6->S7 End of Study

Fig 2: Standardized workflow for reproducible in vivo xenograft evaluation.

Reproducibility Data Analysis

To demonstrate the robustness of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one, the protocol above was simulated across three independent cohorts. A compound is considered highly reproducible if the inter-cohort Coefficient of Variation (CV) for TGI is < 10%.

Table 2: Cross-Cohort Reproducibility Metrics (15 mg/kg IV, Q2D)

Cohort IDInitial Tumor Vol (mm³)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)p-value (vs Vehicle)
Cohort 1 112.4 ± 8.1245.3 ± 32.179.1%-2.1%< 0.001
Cohort 2 108.9 ± 9.5260.8 ± 38.476.5%-1.8%< 0.001
Cohort 3 115.2 ± 7.8238.1 ± 29.579.6%-2.5%< 0.001
Aggregate 112.1 ± 8.4 248.0 ± 33.3 78.4% (CV: 2.1%) -2.1% < 0.001

References

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide: 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory researcher, handling novel heterocyclic active pharmaceutical ingredients (APIs) requires rigorous safety and logistical planning. 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one is a specialized research compound characterized by a highly strained β-lactam (azetidin-2-one) ring fused to a phenyl-isoxazole moiety.

This guide provides authoritative, step-by-step procedures for the safe handling, chemical deactivation, and proper environmental disposal of this compound, ensuring compliance with EPA and OSHA standards while protecting laboratory personnel.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the thermal and chemical degradation pathways of the compound. Because it contains no halogens, it is routed through standard non-halogenated organic waste streams, but its potential biological activity necessitates targeted destruction protocols.

ParameterSpecification / Classification
Compound Class Azetidin-2-one (β-lactam) / Isoxazole derivative
Molecular Formula C₁₄H₁₄N₂O₂
Halogen Content None (Classified as Non-Halogenated Waste)
Primary Degradation Thermal (Incineration) or Chemical (Base Hydrolysis)
Incineration Temp > 800°C (Standard for organic APIs)
EPA Waste Code Unlisted (Evaluate per 40 CFR 261.3)[1]
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[2]

Mechanistic Safety & Causality

Why do we use specific disposal and deactivation methods for this compound? The core pharmacophore of this molecule is the 4-membered azetidin-2-one ring. This ring is highly strained and susceptible to nucleophilic attack. If disposed of directly into standard landfills or aqueous streams, intact β-lactam derivatives can persist and potentially contribute to environmental antimicrobial resistance or unintended biological activity.

By employing alkaline hydrolysis prior to disposal, we intentionally cleave the amide bond of the β-lactam ring. This irreversible ring-opening neutralizes the compound's pharmacological potential, creating a biologically inactive β-amino acid derivative. For bulk solid disposal, high-temperature incineration ensures the complete thermal breakdown of both the azetidin-2-one and isoxazole rings into simple, non-toxic oxides[2].

Waste Segregation & Disposal Workflow

WasteWorkflow A Waste Generation (Solid/Liquid) B Hazard Assessment (EPA 40 CFR 261.3) A->B C Waste Segregation (Non-Halogenated) B->C D Chemical Deactivation (Base Hydrolysis) C->D If biologically active E Chemical Incinerator (Afterburner & Scrubber) C->E Direct route D->E Neutralized aqueous

Workflow for the segregation, deactivation, and incineration of azetidin-2-one derivatives.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that safety and decontamination can be analytically confirmed at the bench before the waste leaves your facility.

SOP 1: Solid Waste Containment & Incineration

Objective: Safely package bulk powder or crystalline waste for commercial destruction.

  • Collection: Sweep up the solid material gently using spark-proof tools. Do not use compressed air or dry sweeping methods that create dust, as inhalation poses a severe respiratory hazard[3].

  • Containment: Place the collected material into a tightly closed, chemically compatible container (e.g., amber glass or high-density polyethylene)[3].

  • Solvent Dissolution: Dissolve or mix the solid material with a combustible organic solvent (such as ethanol or acetone) to facilitate clean burning[3].

  • Validation Step: Ensure complete containment by weighing the recovered solid against the known spill/waste mass; a >95% mass recovery indicates successful primary containment.

  • Final Disposal: Transfer the sealed container to a licensed hazardous waste disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[3].

SOP 2: Liquid Spills & Surface Decontamination

Objective: Rapidly neutralize and remove compound solutions from lab surfaces.

  • Isolation: Evacuate personnel to safe areas and ensure the laboratory's local exhaust ventilation is operating at maximum capacity[4].

  • Absorption: Cover the liquid spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders, or vermiculite) to maximize the surface area for rapid absorption[4].

  • Chemical Scrubbing: Decontaminate the affected surfaces and equipment by scrubbing vigorously with an alcohol (e.g., isopropanol or ethanol) to solubilize any residual organic compound[4].

  • Validation Step: Verify complete decontamination by swabbing the area and analyzing the swab via TLC under a 254 nm UV lamp. The absence of UV-active spots confirms the surface is safe and decontaminated.

  • Disposal: Collect all absorbed materials, contaminated gloves, and wipes into a designated solid hazardous waste bin for incineration[4].

SOP 3: Chemical Deactivation (Self-Validating Hydrolysis)

Objective: Destroy the active β-lactam pharmacophore prior to disposal of research aliquots.

  • Preparation: Dissolve the 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one waste in a minimal volume of a miscible solvent (e.g., methanol).

  • Hydrolysis: Slowly add an excess of 1M NaOH (aq) to the solution. Stir continuously at room temperature for 2 hours to ensure complete base-catalyzed ring opening.

  • Validation Step: Extract a micro-aliquot and analyze it via IR spectroscopy. The complete disappearance of the highly strained β-lactam carbonyl stretch (typically observed at ~1750 cm⁻¹) confirms that the active pharmacophore has been successfully destroyed.

  • Neutralization: Neutralize the deactivated mixture to pH 7 using 1M HCl.

  • Routing: Route the neutralized, inactive solution to the standard non-halogenated aqueous waste stream for final institutional disposal.

Regulatory Compliance

Chemical waste generators bear the legal responsibility to determine whether a discarded chemical is classified as hazardous waste. You must evaluate this compound against US EPA guidelines for classification determination, which are strictly outlined in 40 CFR 261.3 [1]. Always consult state and local hazardous waste regulations to ensure complete and accurate classification before scheduling a pickup with your environmental health and safety (EHS) department.

References

Sources

Personal protective equipment for handling 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely by reviewing generic safety data, but by analyzing their molecular architecture to predict and mitigate operational risks.

The compound 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one contains structural motifs that demand strict, self-validating safety protocols. This guide provides the scientific rationale and step-by-step methodologies necessary to handle this compound safely, ensuring zero-tolerance for exposure.

Chemical Profiling & Hazard Causality

To understand the required personal protective equipment (PPE), we must first understand the molecule's mechanism of toxicity. This compound features two critical structural components:

  • The Azetidin-2-one ( β -lactam) Core : This highly strained, four-membered lactam ring is chemically electrophilic. In biological systems, it is highly susceptible to nucleophilic attack by serine or lysine residues on human proteins. This covalent binding (haptenation) transforms the small molecule into a recognizable antigen, making β -lactam derivatives notorious and potent respiratory and skin sensitizers[1].

  • The Isoxazole-Phenyl Moiety : Unlike highly polar clinical β -lactam antibiotics, the addition of the 3,3-dimethyl groups and the 1,2-oxazol-5-yl-phenyl system significantly increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (the outer layer of skin) and rapidly permeate standard laboratory glove materials.

Because you cannot predict an individual's immune reaction to a novel sensitizer, repeated exposure can lead to irreversible allergic contact dermatitis or life-threatening anaphylaxis[2]. It must be handled as a Particularly Hazardous Substance (PHS)[3].

G A Azetidin-2-one Derivative B Nucleophilic Attack by Host Proteins A->B Ring Opening C Hapten-Protein Complex B->C Covalent Binding D Immune System Recognition C->D Antigen Presentation E Sensitization & Allergic Response D->E IgE/T-Cell Activation

Fig 1: Mechanism of beta-lactam haptenation leading to immune sensitization.

Quantitative PPE Specifications

To mitigate the dual threat of rapid skin permeation and inhalation sensitization, standard laboratory PPE is insufficient. The following self-validating PPE system must be strictly employed.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (≥0.11 mm), Outer Butyl Rubber or extended-cuff Nitrile (≥0.20 mm).The lipophilic isoxazole moiety accelerates permeation through thin nitrile. Double-gloving provides a fail-safe; outer gloves are discarded immediately upon suspected contamination[3].
Respiratory N95/P100 Particulate Respirator, or Powered Air-Purifying Respirator (PAPR).Prevents inhalation of aerosolized powders. Even microgram quantities of inhaled β -lactam dust can trigger severe asthmatic or anaphylactic immune responses[2].
Eye/Face Chemical splash goggles + Face shield.Protects mucous membranes from micro-particulates and accidental splashes during solubilization[3].
Body Protection Disposable, fluid-resistant Tyvek® lab coat with knit cuffs, fully buttoned.Prevents accumulation of sensitizing dust on reusable cotton lab coats, which could cause chronic secondary exposure[3].

Step-by-Step Operational Protocol

Handling this compound requires a workflow where every step confirms the integrity of the containment.

Phase 1: Preparation and Containment

  • Establish a Designated Area : Restrict access to the laboratory space. Label the workspace: "CAUTION: Potent Sensitizer / β -Lactam Derivative in Use."

  • Ventilation Verification : Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench[3].

  • Static Control : β -lactam powders are prone to static charge, causing them to aerosolize and adhere to gloves. Use an anti-static zero-ionizer fan inside the hood, or wipe spatulas and weigh boats with a static-dissipative cloth before use.

Phase 2: Weighing and Transfer

  • Tare and Seal : Place a pre-tared, sealable amber vial inside the fume hood.

  • Transfer : Using a static-free micro-spatula, carefully transfer the required mass of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one into the vial.

  • Closed-System Solubilization : Whenever possible, add the required solvent (e.g., DMSO or DMF for biological assays) directly to the vial inside the fume hood before sealing it. Handling the compound as a solution drastically reduces the inhalation hazard[2].

  • Decontaminate Exteriors : Wipe the exterior of the sealed vial with a solvent-dampened wipe before removing it from the hood.

Workflow S1 1. Risk Assessment Identify Sensitizer S2 2. PPE Donning Double Nitrile, N95/PAPR S1->S2 S3 3. Containment Weigh in Fume Hood S2->S3 S4 4. Execution Closed-System Transfer S3->S4 S5 5. Decontamination Alkaline Hydrolysis S4->S5

Fig 2: Operational workflow for handling unknown beta-lactam sensitizers.

Spill Response and Disposal Plan

Because the azetidin-2-one ring is the source of the sensitization hazard, we can exploit its chemical reactivity for safe disposal. The strained β -lactam ring is rapidly hydrolyzed by strong bases, rendering the molecule biologically inactive (incapable of haptenation).

Emergency Spill Response Protocol:

  • Evacuate and Assess : If a powder spill occurs outside the hood, alert personnel and evacuate the immediate area for at least 30 minutes to allow aerosols to settle[4].

  • Don Maximum PPE : Put on a P100 respirator, chemical goggles, and heavy-duty butyl gloves.

  • Chemical Inactivation (Hydrolysis) : Do not sweep dry powder. Gently cover the spill with absorbent pads. Slowly pour a 1N Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na₂CO₃) solution over the pads to initiate ring-opening hydrolysis.

  • Incubation : Allow 15–20 minutes for the alkaline solution to fully hydrolyze the azetidin-2-one ring.

  • Collection : Scoop the neutralized slurry into a hazardous waste container. Wash the surface thoroughly with soap and water[4].

Routine Waste Disposal:

  • Solid Waste : Collect all contaminated consumables (pipette tips, weigh boats, outer gloves) in a dedicated, clearly labeled "Solid Sensitizer Waste" container.

  • Liquid Waste : Quench residual stock solutions with an equal volume of 1N NaOH to destroy the pharmacophore before transferring them to the standard organic aqueous waste stream. Ensure the waste carboy is properly vented to prevent pressure buildup.

References

  • Title : 2-Azetidinone | C3H5NO | CID 136721 - PubChem - NIH Source : National Institutes of Health (NIH) URL : [Link]

  • Title : Sensitizers - University of Michigan-Dearborn Source : University of Michigan-Dearborn (umdearborn.edu) URL : [Link]

  • Title : Safety Tip: Sensitizers | UCLA Research Safety & Animal Welfare Administration Source : University of California, Los Angeles (ucla.edu) URL : [Link]

Sources

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